4'-Hydroxywogonin

Descripción general

Descripción

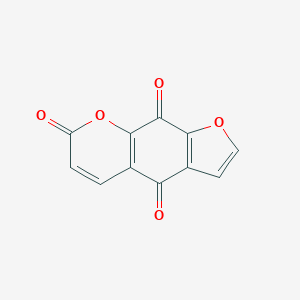

4’-Hydroxywogonin is a flavonoid that can be isolated from a variety of plants including Scutellaria barbata and Verbena littoralis . It has shown to have a positive effect on inhibiting human tumor lines in vitro .

Molecular Structure Analysis

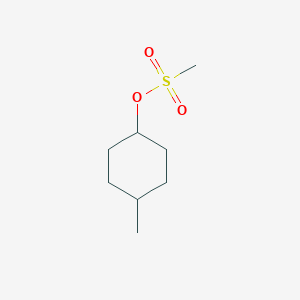

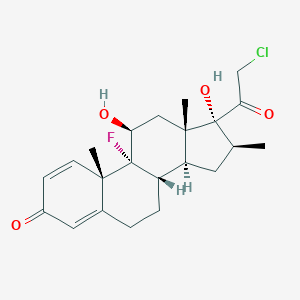

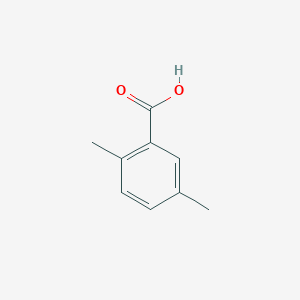

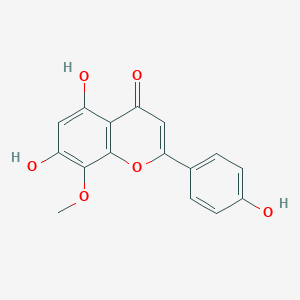

The molecular formula of 4’-Hydroxywogonin is C16H12O6 . The molecular weight is 300.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Hydroxywogonin include a density of 1.5±0.1 g/cm3, boiling point of 578.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C .Aplicaciones Científicas De Investigación

- 4’-Hydroxywogonin has been identified as a potential anticancer agent . It has been shown to inhibit cell proliferation and induce apoptosis .

- In a study, it was found that 4’-Hydroxywogonin inhibits colorectal cancer angiogenesis by disrupting PI3K/AKT signaling .

- The exact methods of application or experimental procedures vary depending on the specific type of cancer being studied. Typically, these involve in vitro studies with cancer cell lines and in vivo studies with animal models .

- The outcomes of these studies have shown promising results, with 4’-Hydroxywogonin exhibiting significant anticancer effects .

- 4’-Hydroxywogonin has been shown to suppress lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice .

- The study involved treating the macrophages with lipopolysaccharide (LPS) and then administering 4’-Hydroxywogonin. The compound was found to reduce the expression levels of COX-2 and iNOS, as well as their products, prostaglandin E2 (PGE2) and nitric oxide (NO), in LPS-stimulated RAW 264.7 macrophages .

- The results showed that 4’-Hydroxywogonin significantly decreased the intracellular reactive oxygen species (ROS) level and exhibited a potent protective effect against LPS-induced acute lung injury in mice .

Cancer Research

Inflammatory Responses Research

- Virology Research

- 4’-Hydroxywogonin has been found to have potential antiviral properties . Studies in vitro show inhibition effect of skullcap root constituents on HIV, influenza A and B viruses, hepatitis type B virus (HBV), hepatitis type C virus (HCV), herpes viruses (HSV–1 and HSV–2) and Epstein–Barr virus (EBV) .

- Virology Research

- 4’-Hydroxywogonin has been found to have potential antiviral properties . Studies in vitro show inhibition effect of skullcap root constituents on HIV, influenza A and B viruses, hepatitis type B virus (HBV), hepatitis type C virus (HCV), herpes viruses (HSV–1 and HSV–2) and Epstein–Barr virus (EBV) .

- The methods of application or experimental procedures in virology research often involve in vitro studies with viral strains and in vivo studies with animal models .

Safety And Hazards

Propiedades

IUPAC Name |

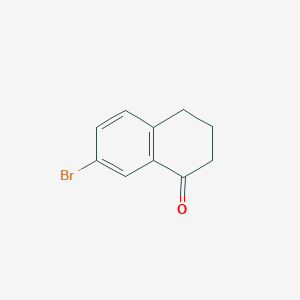

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZZJTAJYYSQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205713 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxywogonin | |

CAS RN |

57096-02-3 | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trihydroxy-8-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)